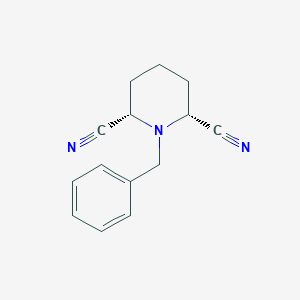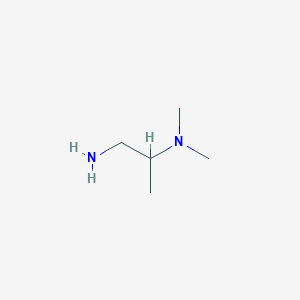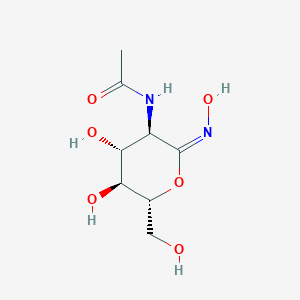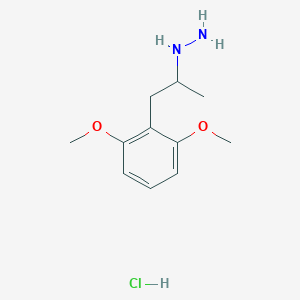
1-(2,6-Dimethoxy-alpha-methylphenethyl)hydrazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dimethoxy-alpha-methylphenethyl)hydrazine hydrochloride, also known as DMPEA-HCl, is a chemical compound that has been of interest to researchers due to its potential use in scientific research applications. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of 1-(2,6-Dimethoxy-alpha-methylphenethyl)hydrazine hydrochloride is not fully understood. However, it is believed that this compound acts on the dopaminergic system in the brain, specifically by modulating the release of dopamine. This may be due to the ability of 1-(2,6-Dimethoxy-alpha-methylphenethyl)hydrazine hydrochloride to inhibit the reuptake of dopamine by presynaptic neurons.
Efectos Bioquímicos Y Fisiológicos
1-(2,6-Dimethoxy-alpha-methylphenethyl)hydrazine hydrochloride has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity and induce hyperthermia. It has also been shown to increase the release of dopamine and other neurotransmitters in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2,6-Dimethoxy-alpha-methylphenethyl)hydrazine hydrochloride in lab experiments is its ability to selectively modulate the release of dopamine and other neurotransmitters. This can be useful in studying the effects of various drugs on the brain. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 1-(2,6-Dimethoxy-alpha-methylphenethyl)hydrazine hydrochloride. One area of interest is the development of more selective compounds that can modulate the release of dopamine and other neurotransmitters in the brain. Another area of interest is the study of the long-term effects of 1-(2,6-Dimethoxy-alpha-methylphenethyl)hydrazine hydrochloride on the brain and behavior. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 1-(2,6-Dimethoxy-alpha-methylphenethyl)hydrazine hydrochloride involves the reaction of 2,6-dimethoxyphenethylamine with hydrazine hydrate and hydrochloric acid. The reaction results in the formation of 1-(2,6-Dimethoxy-alpha-methylphenethyl)hydrazine hydrochloride, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
1-(2,6-Dimethoxy-alpha-methylphenethyl)hydrazine hydrochloride has been used as a research tool in the study of neurotransmitter systems. Specifically, it has been studied for its potential to modulate the release of dopamine and other neurotransmitters in the brain. This compound has also been used in the study of drug addiction and the effects of various drugs on the brain.
Propiedades
Número CAS |
102570-84-3 |
|---|---|
Nombre del producto |
1-(2,6-Dimethoxy-alpha-methylphenethyl)hydrazine hydrochloride |
Fórmula molecular |
C11H19ClN2O2 |
Peso molecular |
246.73 g/mol |
Nombre IUPAC |
1-(2,6-dimethoxyphenyl)propan-2-ylhydrazine;hydrochloride |
InChI |
InChI=1S/C11H18N2O2.ClH/c1-8(13-12)7-9-10(14-2)5-4-6-11(9)15-3;/h4-6,8,13H,7,12H2,1-3H3;1H |
Clave InChI |
KLEZOSQTCHPPAZ-UHFFFAOYSA-N |
SMILES |
CC(CC1=C(C=CC=C1OC)OC)NN.Cl |
SMILES canónico |
CC(CC1=C(C=CC=C1OC)OC)NN.Cl |
Sinónimos |
1-(2,6-dimethoxyphenyl)propan-2-ylhydrazine hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




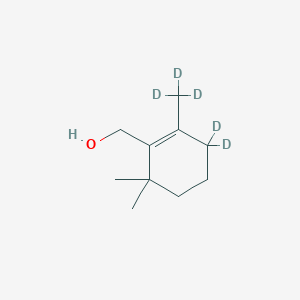




![(6R,7R)-Benzhydryl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B21998.png)

![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl hydrogen sulfate](/img/structure/B22004.png)
